molecular formula C16H16 B097700 2,4-Diphenyl-1-butene CAS No. 16606-47-6

2,4-Diphenyl-1-butene

Cat. No. B097700
CAS RN: 16606-47-6
M. Wt: 208.3 g/mol
InChI Key: PWSZACWUDDFZMQ-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1-butene is a chemical compound with the molecular formula C16H16 . It has a molecular weight of 208.2982 . The structure of 2,4-Diphenyl-1-butene contains a total of 33 bonds, including 17 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, and 2 six-membered rings .


Molecular Structure Analysis

The molecular structure of 2,4-Diphenyl-1-butene can be represented by the InChI string: InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,4-Diphenyl-1-butene has a molecular weight of 208.2982 . More specific physical and chemical properties such as boiling point, melting point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Photoreaction with Diphenyl Diselenide

The reaction of methylenecyclopropanes with diphenyl diselenide, when promoted by visible light, leads to the formation of 2,4-diphenylselenyl-1-butenes under mild conditions. This research, showcasing the chemical reactivity of 2,4-diphenyl-1-butene, explores its potential in light-promoted synthesis processes (Lei Yu & Xian Huang, 2006).

Formation from Vinyl Grignard Reagent

Research demonstrates the formation of 2,4-diphenyl-1-butene through the reaction of vinyl Grignard reagent with chlorosilanes, indicating the compound's role in complex organic synthesis processes (H. Watabe, J. Terao, & N. Kambe, 2001).

Isomerization over Silica-Alumina Catalysts

The isomerization of 2,4-diphenyl-1-butene over silica-alumina catalysts leads to different main products depending on the catalyst used. This research highlights its role in catalytic isomerization reactions (T. Ogawa, T. Sawaguchi, Takeshi Kuroki, & T. Ikemura, 1981).

Addition to Diphenylacetylene

The addition of triethylaluminum to diphenylacetylene results in the formation of 1, 2-diphenyl-1-butene, indicating its utility in organic synthesis and the creation of geometric isomers (A. Nesmeyanov, A. E. Borisov, & I. S. Savel'eva, 1959).

Stereospecific Thermal Cycloadditions

This research involves the preparation of cis and trans 1,4-diphenyl-2-butene-1,4diones and their cycloadditions reactions, demonstrating the compound's relevance in understanding thermodynamics, kinetics, and stereochemistry in organic chemistry (D. Pasto, J. A. Duncan, & E. Silversmith, 1974).

Asymmetric Grignard Cross-Coupling

Asymmetric Grignard cross-coupling reactions involving 2,4-diphenyl-1-butene have been explored, providing insights into the application of this compound in asymmetric synthesis and catalysis (H. Kreuzfeld, C. Döbler, & H. Abicht, 1987).

Microenvironmental Polarity Control in Photochirogenesis

Research on the enantiodifferentiating polar photoaddition of alcohol to 2,4-diphenyl-1-butene, shows the compound's role in understanding the influence of microenvironmental polarity on reaction outcomes (S. Asaoka, T. Wada, & Y. Inoue, 2003).

properties

IUPAC Name

3-phenylbut-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-14(16-10-6-3-7-11-16)12-13-15-8-4-2-5-9-15/h2-11H,1,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSZACWUDDFZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168068
Record name 2,4-Diphenyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diphenyl-1-butene

CAS RN

16606-47-6
Record name 2,4-Diphenyl-1-butene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16606-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-1-butene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016606476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Diphenyl-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DIPHENYL-1-BUTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/557SU9B24T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2,4-Diphenyl-1-butene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032563
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
T OGAWA, T SAWAGUCHI, T KUROKI… - Journal of The Japan …, 1981 - jstage.jst.go.jp
Although the recovery of fuel oils by pyrolysis of polymers has been dealt with as an effective technique for efficient utilization of plastic wastes1)-3), the techniques themselves have not …
Number of citations: 2 www.jstage.jst.go.jp
K SAIDO, T KUROKI, T IKEMURA… - Journal of Japan Oil …, 1982 - jstage.jst.go.jp
A new thermostable plasticizer which is a series of phthalic acid esters was synthesized from 2, 4-diphenyl-1-butene (DPB), the thermal decomposition products from the polystyrene. 2, …
Number of citations: 3 www.jstage.jst.go.jp
K Saido, S Motohashi, T Kuroki… - Journal of applied …, 1984 - Wiley Online Library
Bis(2,4‐diphenylbutyl) phathalate, a plasticizer for poly(vinyl chloride) (PVC), was synthesized from 2,4‐diphenyl‐1‐butene obtained by a thermal decomposition under reduced …
Number of citations: 2 onlinelibrary.wiley.com
S Kitamura, M Ohmegi, S Sanoh… - Environmental …, 2003 - ehp.niehs.nih.gov
In this study we examined estrogenic activity of styrene oligomers after metabolic activation by rat liver microsomes. Trans-1,2-diphenylcyclobutane (TCB), cis-1,2-diphenylcyclobutane (…
Number of citations: 51 ehp.niehs.nih.gov
N YAYLI - INDIAN JOURNAL OF CHEMISTRY SECTION B …, 1994 - avesis.ktu.edu.tr
Two series of the polyaromatic compounds (1-6 and 7-14) have been isolated from the starfish Pteraster militaris after column chromatography over Amberlite XAD-2 resin. Their …
Number of citations: 9 avesis.ktu.edu.tr
K Saido, H Taguchi, Y Kodera, Y Ishihara, IJ Ryu… - Macromolecular …, 2003 - Springer
Thermal decomposition reactions of polystyrene using a new heating medium were carried out by a batch system at 190∼280 C to clarify the manner in which decomposition is initiated…
Number of citations: 20 link.springer.com
FR Mayo - Journal of the American Chemical Society, 1968 - ACS Publications
The thermal polymerization of styrene at 150 gives both higher polymers and a mixture of dimers in largely independent reactions. Eleven Qe hydrocarbons have been identified in the …
Number of citations: 465 pubs.acs.org
BG Kwon, SY Chung, K Saido - dbpia.co.kr
Since mass production began in the 1940s, the amount of plastic manufactured globally has increased rapidly from 1.7 million tons in 1950 to 311 in 2014. 1) Meanwhile, the amount of …
Number of citations: 0 www.dbpia.co.kr
M TANAKA, T SHIMONO, Y YABUKI… - Journal of Analytical and …, 1980 - jai.co.jp
Pyrolysis-gas Chromatographic investigations of head-to-head polymers of styrene and a-methylstyrene were carried out. The monomer yields of the head-to-head polymers are lower …
Number of citations: 0 www.jai.co.jp
T Midgley Jr, AL Henne… - Journal of the American …, 1936 - ACS Publications
Staudinger and his co-workers2 have stated that polystyrene can be decomposed by heat into a mono-, di-and tristyrene; that the latter two compounds can be decomposed to …
Number of citations: 24 pubs.acs.org

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